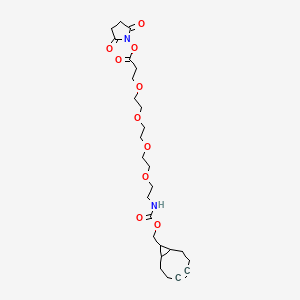

endo-BCN-PEG4-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

endo-BCN-PEG4-NHS ester is a compound widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a polyethylene glycol (PEG)-based linker that contains a bicyclo[6.1.0]non-4-yne (BCN) group and an N-hydroxysuccinimide (NHS) ester. This compound is known for its application in click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), which allows for the efficient and selective conjugation of biomolecules.

Mechanism of Action

Target of Action

The primary targets of endo-BCN-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.

Mode of Action

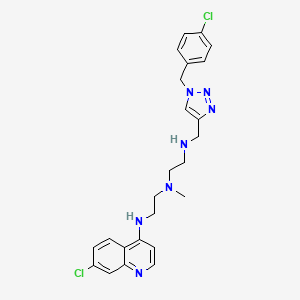

This compound interacts with its targets through a process known as copper-free click chemistry . Specifically, the BCN group in the compound enables a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged biomolecules . This reaction results in the formation of a stable covalent bond between the this compound and the azide-tagged molecule, effectively labeling the target molecule.

Biochemical Pathways

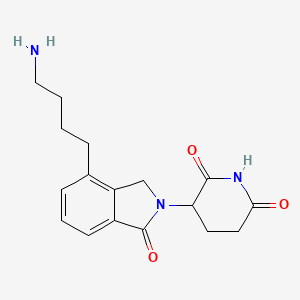

The biochemical pathways affected by this compound primarily involve the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By labeling specific proteins, this compound can influence the degradation of these proteins, thereby affecting the associated biochemical pathways and their downstream effects .

Pharmacokinetics

The compound’s hydrophilic peg spacer is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the selective labeling and subsequent degradation of target proteins . This can influence various cellular processes, including protein synthesis and signal transduction. For example, the compound has been used in the development of bispecific antibodies and in the imaging of pancreatic cancer .

Biochemical Analysis

Biochemical Properties

endo-BCN-PEG4-NHS ester plays a crucial role in biochemical reactions. It can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The BCN group in the compound enables copper-free click chemistry with azide-tagged biomolecules . The hydrophilic PEG spacer in the compound increases solubility in aqueous media .

Cellular Effects

In the cellular context, this compound has profound effects. It influences cell function by enabling the labeling of proteins and other biomolecules, thereby facilitating their detection and study . The specific impact on cell signaling pathways, gene expression, and cellular metabolism may vary depending on the specific biomolecules being studied.

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its ability to react with primary amines in proteins and other biomolecules . This reaction forms a covalent bond, allowing the compound to effectively label these molecules . This labeling process is crucial for various biochemical applications, including the study of protein function and interactions .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the synthesis of PROTACs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-BCN-PEG4-NHS ester typically involves the following steps:

Synthesis of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives. These reactions often involve the use of catalysts and specific reaction conditions to ensure the formation of the strained alkyne structure.

Attachment of PEG Spacer: The PEG spacer is attached to the BCN group through a series of coupling reactions. This step often involves the use of reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylethylamine (DIPEA) to facilitate the coupling process.

Formation of NHS Ester: The final step involves the introduction of the NHS ester group. This is typically achieved by reacting the PEGylated BCN compound with N-hydroxysuccinimide and a coupling agent such as DCC.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Industrial production requires the optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to remove any impurities and ensure the desired quality.

Chemical Reactions Analysis

Types of Reactions

endo-BCN-PEG4-NHS ester undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The BCN group participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This reaction is highly efficient and selective, making it ideal for bioconjugation applications.

Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules.

Common Reagents and Conditions

Click Chemistry: Azide-containing molecules, copper-free conditions, and ambient temperature.

Substitution Reactions: Primary amines, mild basic conditions (pH 7-9), and room temperature.

Major Products Formed

Click Chemistry: The major product is a triazole-linked conjugate formed between the BCN group and the azide-containing molecule.

Substitution Reactions: The major product is an amide-linked conjugate formed between the NHS ester and the primary amine.

Scientific Research Applications

endo-BCN-PEG4-NHS ester has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the labeling and modification of proteins, peptides, and nucleic acids.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Industry: Applied in the production of bioconjugates and functionalized materials for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

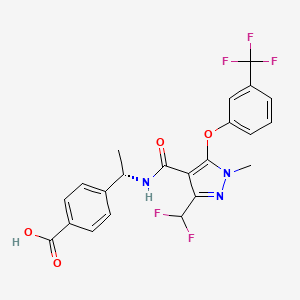

endo-BCN-PEG4-PFP ester: Similar to endo-BCN-PEG4-NHS ester but contains a pentafluorophenyl (PFP) ester instead of an NHS ester. PFP esters are more stable in aqueous solutions.

endo-BCN-OH: Contains a hydroxyl group instead of an NHS ester, used for different types of conjugation reactions.

Uniqueness

This compound is unique due to its combination of the BCN group and NHS ester, which allows for efficient and selective bioconjugation through both SPAAC and amide bond formation. This dual functionality makes it highly versatile and valuable in various research applications.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQCOKMBYCIQEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride](/img/structure/B607247.png)

![5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide](/img/structure/B607249.png)

![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)